molecular formula C97H142F3N25O26S2 B3029632 Dabcyl-ktsavlqsgfrkme-edans CAS No. 730985-86-1

Dabcyl-ktsavlqsgfrkme-edans

Cat. No. B3029632
CAS RN: 730985-86-1
M. Wt: 2195.4 g/mol
InChI Key: CEVTYCZVZYWVFB-LWSZPLOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Dabcyl-ktsavlqsgfrkme-edans” is a fluorescence resonance energy transfer (FRET) substrate for SARS-CoV main protease Mpro (also called 3CLpro). It is suitable to measure protease activity of COVID-19 virus Mpro, SARS-CoV Mpro, and other viruses . It is an internally quenched fluorogenic substrate for the SARS-CoV family 3C-like protease (3CLPro, also called main protease or MPro) with a Km value of 17μM .


Chemical Reactions Analysis

“Dabcyl-ktsavlqsgfrkme-edans” acts as a substrate to measure the enzymatic activities of protease forms . It is used in a FRET-based protease assay, where the enhanced fluorescence due to cleavage of this substrate catalyzed by the protease is monitored .


Physical And Chemical Properties Analysis

“Dabcyl-ktsavlqsgfrkme-edans” is a light brown to dark red powder . It is stored at a temperature of -20°C . The product is ≥95% pure as determined by HPLC .

Scientific Research Applications

Protease Activity Measurement

“Dabcyl-ktsavlqsgfrkme-edans” is a fluorescence resonance energy transfer (FRET) substrate for SARS-CoV main protease Mpro (also called 3CLpro) with excitation at 355 nm and emission at 538 nm . It is suitable to measure the protease activity of COVID-19 virus Mpro, SARS-CoV Mpro, and other viruses .

Antiviral Research

This compound plays a crucial role in antiviral research, particularly in the study of SARS-CoV-2. It can be used to identify potential antiviral peptides targeting the 3-Chymotrypsin-Like Protease of SARS-CoV-2 .

Drug Discovery

“Dabcyl-ktsavlqsgfrkme-edans” can be used in drug discovery processes, especially in the development of treatments for diseases caused by coronaviruses. It can be used to screen potential drug candidates that inhibit the protease activity of the virus .

Biochemical Assays

This compound is used in biochemical assays to study the enzymatic activity of proteases. It can be used to determine the Km value (substrate concentration at which the reaction rate is half of Vmax) and the kcat value (number of substrate molecules converted into product per enzyme molecule per second) of the protease .

Molecular Dynamics Simulations

“Dabcyl-ktsavlqsgfrkme-edans” can be used in molecular dynamics simulations to study the interaction of the protease with its substrate. This can provide insights into the mechanism of protease action .

Development of Diagnostic Tools

Given its ability to measure protease activity, “Dabcyl-ktsavlqsgfrkme-edans” can be used in the development of diagnostic tools for diseases caused by coronaviruses. By measuring the protease activity in a sample, it can help determine the presence of the virus .

Mechanism of Action

Target of Action

Dabcyl-KTSAVLQSGFRKME-Edans is primarily targeted towards the SARS-CoV family 3C-like protease (3CLP) , also known as the main protease or MPro . This protease plays a crucial role in the life cycle of the SARS-CoV virus, making it a significant target for therapeutic interventions .

Mode of Action

The compound acts as an internally quenched fluorogenic substrate for the 3CLP . It undergoes cleavage mediated by 3CLP between glutamine and serine . This cleavage results in the release of the highly fluorescent peptide fragment SGFRKME-EDANS .

Biochemical Pathways

The cleavage of Dabcyl-KTSAVLQSGFRKME-Edans by 3CLP is a key step in the biochemical pathway of the SARS-CoV virus. The resulting fluorescence can be monitored at the excitation/emission wavelengths of 355/538 nm, respectively . This fluorescence serves as a measure of the protease activity of the SARS-CoV Mpro .

Pharmacokinetics

It is known that the compound is soluble in dmso up to 50mm . It is also recommended to avoid multiple freeze-thaw cycles after dissolving in DMSO .

Result of Action

The cleavage of Dabcyl-KTSAVLQSGFRKME-Edans by 3CLP results in the generation of a highly fluorescent peptide fragment . This fluorescence can be used to measure the protease activity of the SARS-CoV Mpro , thereby aiding in the study of COVID-19 virus Mpro, SARS-CoV Mpro, and other viruses .

Action Environment

It should be stored at -20°C upon receiving and protected from light . These factors suggest that temperature and light exposure may influence the compound’s action, efficacy, and stability.

Safety and Hazards

The safety data sheet for “Dabcyl-ktsavlqsgfrkme-edans” indicates that it is classified based on available data . It is recommended to handle it with care, using protective equipment, and to avoid inhalation, skin contact, and ingestion .

Future Directions

“Dabcyl-ktsavlqsgfrkme-edans” has potential for study in 2019-nCoV (COVID-19) infection . It is suitable to measure protease activity of COVID-19 virus Mpro, SARS-CoV Mpro, and other viruses . This suggests that it could play a significant role in future research related to these viruses.

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C95H141N25O24S2.C2HF3O2/c1-53(2)48-71(113-93(140)79(54(3)4)116-81(128)55(5)105-92(139)74(52-122)115-94(141)80(56(6)123)117-89(136)66(25-14-16-43-97)107-82(129)58-29-31-59(32-30-58)118-119-60-33-35-61(36-34-60)120(7)8)90(137)111-69(37-39-76(98)124)87(134)114-73(51-121)84(131)104-50-77(125)106-72(49-57-20-11-10-12-21-57)91(138)109-67(27-19-44-103-95(99)100)86(133)108-65(24-13-15-42-96)85(132)112-70(41-47-145-9)88(135)110-68(38-40-78(126)127)83(130)102-46-45-101-64-26-17-23-63-62(64)22-18-28-75(63)146(142,143)144;3-2(4,5)1(6)7/h10-12,17-18,20-23,26,28-36,53-56,65-74,79-80,101,121-123H,13-16,19,24-25,27,37-52,96-97H2,1-9H3,(H2,98,124)(H,102,130)(H,104,131)(H,105,139)(H,106,125)(H,107,129)(H,108,133)(H,109,138)(H,110,135)(H,111,137)(H,112,132)(H,113,140)(H,114,134)(H,115,141)(H,116,128)(H,117,136)(H,126,127)(H4,99,100,103)(H,142,143,144);(H,6,7)/t55-,56+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,79-,80-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVTYCZVZYWVFB-LWSZPLOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C97H142F3N25O26S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2195.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dabcyl-ktsavlqsgfrkme-edans

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.